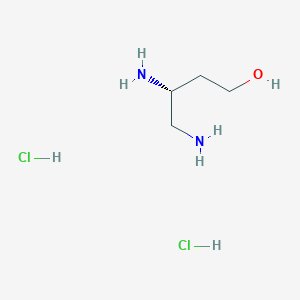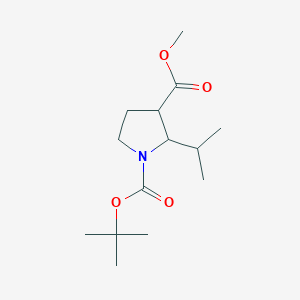
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine
Vue d'ensemble
Description
“2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine” is a chemical compound with the empirical formula C6H12ClN3O and a molecular weight of 177.63 . It is part of a class of compounds known as oxadiazoles, which are five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine”, has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Molecular Structure Analysis
The molecular structure of “2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine” and similar compounds has been studied using single crystal X-ray diffraction methods . Intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group has been observed .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine” and similar compounds are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis .
Applications De Recherche Scientifique
Bioactive Compound Synthesis
1,2,4-Oxadiazole, the core structure in “2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine”, is an essential motif in drug discovery. It is represented in many experimental, investigational, and marketed drugs . Synthetic methods allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature . This makes it a valuable component in the synthesis of bioactive compounds .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Agents
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . This indicates that 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .
Anti-Trypanosomal Activity
1,2,4-Oxadiazole derivatives have been studied for their potential anti-trypanosomal activity. The probable mode of action of these compounds against Trypanosoma cruzi cysteine protease cruzain has been investigated using molecular docking .
Fluorescent Materials
The 1,2,4-oxadiazole fragment present in the molecule acts as an electron withdrawing group. It is widely used in various types of conducting systems . It can increase the quantum yield of fluorescence and improve the stability of the molecule .
Orientations Futures
The future directions for research on “2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine” and similar compounds could involve further exploration of their potential as anti-infective agents , as well as their use in the development of high-energy materials . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse peripheral functionalities is an important goal for modern organic chemistry .
Propriétés
IUPAC Name |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJJABSPCCAZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650793 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine | |
CAS RN |
944896-78-0 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1459994.png)





![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)

![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)


![Dimethyl 2-[2-(3-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1460013.png)